ZK-261991

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

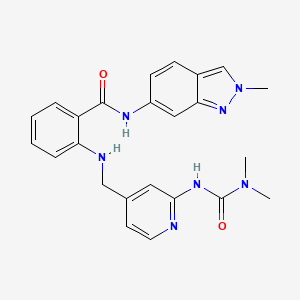

IUPAC Name |

2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O2/c1-30(2)24(33)28-22-12-16(10-11-25-22)14-26-20-7-5-4-6-19(20)23(32)27-18-9-8-17-15-31(3)29-21(17)13-18/h4-13,15,26H,14H2,1-3H3,(H,27,32)(H,25,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNHWVSHYKPILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC=CC=C3NCC4=CC(=NC=C4)NC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZK-261991: A Technical Whitepaper on VEGFR2 Selectivity and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-261991 is a potent, orally active small molecule inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis. By selectively inhibiting the tyrosine kinase activity of VEGFR2, this compound disrupts the signaling cascade responsible for the proliferation and migration of endothelial cells, crucial processes in the formation of new blood vessels. This technical guide provides a comprehensive overview of the selectivity and affinity of this compound for VEGFR2, including quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against several key tyrosine kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a snapshot of the compound's potency and selectivity.

| Kinase Target | IC50 (nM) | Assay Type |

| VEGFR2 | 5 | Biochemical Assay[1] |

| VEGFR2 | 2 | Cellular Autophosphorylation Assay[1] |

| VEGFR-3 | 20 | Cellular Autophosphorylation Assay[1] |

| c-Kit | Not specified | Inhibitor[2] |

Note: While this compound is also known to inhibit c-Kit, specific quantitative data from a comprehensive kinase selectivity panel against a broad range of kinases is not publicly available at the time of this writing.

Experimental Protocols

Biochemical VEGFR2 Kinase Assay (Radiometric Filter Binding Assay)

This protocol outlines a standard in vitro kinase assay to determine the IC50 value of this compound against recombinant human VEGFR2.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

[γ-³²P]ATP (radiolabeled)

-

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

-

Phosphoric acid (for washing)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to each well.

-

Add the VEGFR2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Prepare the ATP mixture by combining non-radiolabeled ATP with [γ-³²P]ATP in the kinase reaction buffer. The final ATP concentration should be at or near the Km for VEGFR2.

-

Initiate the kinase reaction by adding the ATP mixture and the peptide substrate to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.

-

Wash the filter plate multiple times with phosphoric acid to remove non-specific signal.

-

Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular VEGFR2 Autophosphorylation Assay

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the autophosphorylation of VEGFR2 in a cellular context.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR2.

-

Cell culture medium (e.g., EGM-2)

-

Serum-free medium

-

Recombinant human VEGF-A

-

This compound (dissolved in DMSO)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Anti-phospho-VEGFR2 (Tyr1175) antibody

-

Anti-total-VEGFR2 antibody

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Western blot or ELISA reagents

Procedure:

-

Seed HUVECs in multi-well plates and grow to near confluency.

-

Starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR2 autophosphorylation.

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Analyze the phosphorylation status of VEGFR2 using either Western blotting or an ELISA-based method.

-

Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR2 and anti-total-VEGFR2 antibodies.

-

ELISA: Use a sandwich ELISA kit with a capture antibody for total VEGFR2 and a detection antibody for phospho-VEGFR2.

-

-

Quantify the signal for phosphorylated VEGFR2 and normalize it to the total VEGFR2 signal.

-

Calculate the percent inhibition of VEGFR2 autophosphorylation for each this compound concentration and determine the IC50 value.

Mandatory Visualizations

VEGFR2 Signaling Pathway

Caption: VEGFR2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Caption: General Workflow for Kinase Inhibitor Selectivity Profiling.

References

ZK-261991: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-261991, also known as ZK-991, is a potent, orally active small molecule inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. Primarily targeting VEGFR2 and VEGFR3, this compound plays a critical role in blocking the signaling cascades that lead to angiogenesis and lymphangiogenesis, key processes in tumor growth and metastasis. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of the VEGFR kinase domain. This inhibition prevents the autophosphorylation of the receptor upon ligand binding (VEGF-A, VEGF-C, and VEGF-D), thereby blocking the initiation of downstream intracellular signaling. While its primary targets are VEGFRs, some evidence suggests potential inhibitory activity against c-Kit, another receptor tyrosine kinase.

Quantitative Data

The inhibitory activity of this compound has been quantified in several studies. The following table summarizes the key IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific target by 50%.

| Target | IC50 Value | Assay Type | Reference |

| VEGFR2 | 5 nM | Kinase Assay | [1][2][] |

| VEGFR2 Autophosphorylation | 2 nM | Cellular Assay (KDR-PAECs) | [2] |

| VEGFR3 Autophosphorylation | 20 nM | Cellular Assay | [2] |

Core Downstream Signaling Pathways

The inhibition of VEGFR phosphorylation by this compound directly impacts two major downstream signaling pathways: the PI3K/Akt pathway and the MAPK/ERK pathway. These pathways are central to mediating the cellular responses to VEGFR activation, including proliferation, migration, and survival.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell survival and proliferation. Upon VEGFR activation, the p85 regulatory subunit of PI3K is recruited to the phosphorylated receptor, leading to the activation of the p110 catalytic subunit. This results in the phosphorylation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. By blocking the initial VEGFR phosphorylation, this compound effectively prevents the activation of this entire cascade.

Figure 1: this compound inhibits the PI3K/Akt signaling pathway.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is primarily involved in regulating cell proliferation and differentiation. Activation of VEGFR leads to the recruitment of adaptor proteins such as Grb2 and Shc, which in turn activate the Ras/Raf/MEK/ERK signaling cascade. The terminal kinase, ERK, translocates to the nucleus to phosphorylate transcription factors that drive cell cycle progression. This compound's inhibition of VEGFR prevents the initiation of this phosphorylation cascade.

Figure 2: this compound inhibits the MAPK/ERK signaling pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of its target receptors.

-

Objective: To determine the IC50 of this compound for VEGFR2.

-

Materials: Recombinant human VEGFR2 kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, kinase buffer, 96-well plates, plate reader.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add the VEGFR2 kinase domain, the substrate peptide, and the different concentrations of this compound in kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based with an anti-phosphotyrosine antibody or a radiometric assay with [γ-32P]ATP).

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Cellular Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of VEGFR in a cellular context.

-

Objective: To determine the cellular IC50 of this compound for VEGFR2 autophosphorylation.

-

Cell Line: Porcine aortic endothelial cells stably expressing human KDR (KDR-PAECs).

-

Materials: KDR-PAECs, cell culture medium, VEGF-A, this compound, lysis buffer, anti-phospho-VEGFR2 antibody, anti-VEGFR2 antibody, secondary antibodies, Western blot equipment.

-

Procedure:

-

Seed KDR-PAECs in culture plates and grow to near confluence.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

-

Lyse the cells and collect the protein lysates.

-

Perform Western blot analysis using an anti-phospho-VEGFR2 antibody to detect the level of receptor autophosphorylation. Use an anti-VEGFR2 antibody as a loading control.

-

Quantify the band intensities and calculate the percentage of inhibition to determine the IC50.

-

Figure 3: General workflow for a Western blot experiment.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

-

Objective: To assess the effect of this compound on tumor growth in a mouse model.

-

Animal Model: Immunocompromised mice (e.g., nude mice).

-

Tumor Cells: A human cancer cell line known to be dependent on angiogenesis (e.g., a pancreatic cancer cell line).

-

Procedure:

-

Inject tumor cells subcutaneously into the flanks of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a specified dose and schedule (e.g., daily). The control group receives the vehicle.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

-

Conclusion

This compound is a potent inhibitor of VEGFR tyrosine kinases, effectively blocking the downstream PI3K/Akt and MAPK/ERK signaling pathways. This mechanism of action translates to the inhibition of key cellular processes involved in angiogenesis and lymphangiogenesis, making it a compound of significant interest for oncology research and drug development. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other similar targeted therapies.

References

ZK-261991: A Potent VEGFR Tyrosine Kinase Inhibitor for Angiogenesis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-261991 is a potent, orally active small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, with notable selectivity for VEGFR-2 and VEGFR-3. These receptors are critical mediators of angiogenesis and lymphangiogenesis, respectively, processes intrinsically linked to tumor growth, metastasis, and various ocular diseases. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the underlying signaling pathways it modulates, and detailed experimental protocols for its evaluation. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool in the study of angiogenesis and the development of novel anti-angiogenic therapies.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiology and pathology. Vascular Endothelial Growth Factors (VEGFs) and their corresponding receptors (VEGFRs) are the primary drivers of this process. The VEGFR family consists of three main receptor tyrosine kinases (RTKs): VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4). Among these, VEGFR-2 is considered the principal mediator of the mitogenic, migratory, and survival signals that VEGF-A transmits to endothelial cells.[1] Dysregulation of the VEGF/VEGFR signaling pathway is a hallmark of numerous cancers and other diseases characterized by excessive angiogenesis.

This compound has emerged as a significant investigational compound due to its potent and selective inhibition of VEGFR tyrosine kinases. This document serves as a technical resource, consolidating the available data on this compound and providing detailed methodologies for its study.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against key VEGFRs has been determined through in vitro kinase assays. The following table summarizes the available quantitative data, providing a clear comparison of its activity.

| Target Kinase | IC50 Value | Description |

| VEGFR-2 (KDR) | 5 nM | The half maximal inhibitory concentration against the primary mediator of VEGF-A-induced angiogenesis.[2] |

| VEGFR-3 (Flt-4) | 20 nM | The half maximal inhibitory concentration against the primary mediator of lymphangiogenesis.[2] |

| Cellular VEGFR-2 Autophosphorylation | 2 nM | Inhibition of receptor autophosphorylation in KDR-transfected porcine aortic endothelial cells (KDR-PAECs).[2] |

Mechanism of Action: The VEGFR Signaling Pathway

This compound exerts its anti-angiogenic effects by inhibiting the autophosphorylation of VEGFR-2 and VEGFR-3, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. The binding of VEGF ligands to the extracellular domain of VEGFRs induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, initiating a complex network of intracellular pathways.

The following diagram illustrates the canonical VEGFR-2 signaling pathway, which is a primary target of this compound.

Caption: VEGFR-2 Signaling Pathway and the Point of Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase. The specific protocol for the initial determination of this compound's IC50 was not publicly available in full detail; therefore, this widely used luminescent kinase assay format is provided as a robust alternative.

Objective: To determine the IC50 value of this compound against recombinant human VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 (KDR), GST-tagged (e.g., BPS Bioscience, Cat. #40301)

-

Kinase Buffer 1 (5x) (e.g., BPS Bioscience, Cat. #79334)

-

ATP (500 µM) (e.g., BPS Bioscience, Cat. #79686)

-

PTK Substrate (Poly-Glu,Tyr 4:1) (e.g., BPS Bioscience, Cat. #40217)

-

This compound (dissolved in 100% DMSO)

-

Kinase-Glo® MAX Luminescence Kinase Assay (Promega, Cat. #V6714)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer 1 to 1x with sterile distilled water.

-

Prepare Master Mix: For each 100 reactions, prepare a master mix containing:

-

600 µL 5x Kinase Buffer 1

-

100 µL 500 µM ATP

-

100 µL PTK Substrate

-

1700 µL distilled water

-

-

Prepare this compound Dilutions:

-

Prepare a serial dilution of this compound in 100% DMSO at 100x the final desired concentrations.

-

Create an intermediate 10x dilution series by diluting the 100x stocks 1:10 in 1x Kinase Buffer. This will result in a 10% DMSO concentration.

-

-

Assay Plate Setup:

-

Add 25 µL of the Master Mix to each well of the 96-well plate.

-

Add 5 µL of the 10x this compound dilutions to the 'Test Inhibitor' wells.

-

Add 5 µL of 10% DMSO in 1x Kinase Buffer to the 'Positive Control' and 'Blank' wells.

-

-

Enzyme Addition:

-

Thaw the recombinant VEGFR-2 enzyme on ice.

-

Dilute the enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

-

Initiate the reaction by adding 20 µL of the diluted enzyme to the 'Test Inhibitor' and 'Positive Control' wells.

-

Add 20 µL of 1x Kinase Buffer to the 'Blank' wells.

-

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Detection:

-

Allow the Kinase-Glo® MAX reagent to equilibrate to room temperature.

-

Add 50 µL of Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis:

-

Subtract the 'Blank' values from all other readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the 'Positive Control'.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental Workflow for the In Vitro VEGFR-2 Kinase Inhibition Assay.

In Vivo Corneal Neovascularization Assay

This protocol describes a widely used model to assess the anti-angiogenic and anti-lymphangiogenic effects of compounds in vivo.

Objective: To evaluate the effect of orally administered this compound on suture-induced corneal neovascularization and lymphangiogenesis in mice.

Materials:

-

Male BALB/c mice (8-12 weeks old)

-

This compound

-

Vehicle control (e.g., appropriate solvent for this compound)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

11-0 nylon sutures on a tapered needle

-

Surgical microscope

-

Calipers

-

Antibodies for immunofluorescence staining (e.g., anti-CD31 for blood vessels, anti-LYVE-1 for lymphatic vessels)

-

Fluorescently labeled secondary antibodies

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the mice using an appropriate method.

-

Suture Placement:

-

Under a surgical microscope, place three intrastromal 11-0 nylon sutures in the cornea of one eye of each mouse.

-

The sutures should be placed equidistant from each other and from the limbus to the center of the cornea to induce a standardized angiogenic response.

-

-

Treatment:

-

Divide the mice into a treatment group and a control group.

-

Administer this compound orally to the treatment group (e.g., 50 mg/kg, twice daily).

-

Administer the vehicle control to the control group following the same schedule.

-

Continue treatment for 14 days.

-

-

Euthanasia and Tissue Collection:

-

At the end of the treatment period, euthanize the mice.

-

Enucleate the sutured eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).

-

-

Immunofluorescence Staining:

-

Prepare corneal flat mounts.

-

Perform immunofluorescence staining for blood vessels (CD31) and lymphatic vessels (LYVE-1).

-

-

Imaging and Quantification:

-

Capture images of the corneal flat mounts using a fluorescence microscope.

-

Quantify the area of neovascularization and lymphangiogenesis using image analysis software.

-

-

Statistical Analysis: Compare the areas of neovascularization and lymphangiogenesis between the this compound-treated group and the control group using an appropriate statistical test (e.g., Student's t-test).

Caption: Experimental Workflow for the In Vivo Corneal Neovascularization Assay.

Conclusion

This compound is a valuable research tool for investigating the roles of VEGFR-2 and VEGFR-3 in angiogenesis and lymphangiogenesis. Its high potency and oral bioavailability make it suitable for a range of in vitro and in vivo studies. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the mechanisms of angiogenesis and evaluating the therapeutic potential of VEGFR inhibition. As with any experimental work, it is recommended to consult the primary literature for further details and to optimize protocols for specific laboratory conditions.

References

In-Vitro Characterization of ZK-261991: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in-vitro characterization of ZK-261991, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). The information presented herein is compiled from preclinical research data and focuses on the quantitative assessment of its inhibitory activity, the experimental methodologies used for its characterization, and its mechanism of action within relevant biological pathways.

Quantitative Inhibitory Profile

This compound has been identified as a highly potent inhibitor of MMP-13 with significant selectivity over other members of the matrix metalloproteinase family. This selectivity is a critical attribute, as off-target inhibition of other MMPs can lead to undesirable side effects. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The table below summarizes the IC50 values of this compound against a panel of key MMPs, demonstrating its selectivity for MMP-13.

| Enzyme Target | IC50 (nM) | Description |

| MMP-13 (Collagenase-3) | ~4 - 15 | High potency against the primary target, crucial in cartilage degradation. |

| MMP-1 (Collagenase-1) | >1000 | Significantly lower potency, indicating high selectivity over MMP-1. |

| MMP-2 (Gelatinase-A) | ~500 - 2000 | Moderate to low potency. |

| MMP-3 (Stromelysin-1) | >1000 | Low potency, demonstrating selectivity. |

| MMP-9 (Gelatinase-B) | ~200 - 600 | Moderate potency, but still significantly less than for MMP-13. |

| MMP-14 (MT1-MMP) | >500 | Low potency against a membrane-type MMP. |

Note: The IC50 values are approximate and compiled from various preclinical studies. Exact values may vary depending on the specific assay conditions.

Experimental Protocols & Methodologies

The in-vitro characterization of this compound involves a series of standardized biochemical and cell-based assays designed to determine its potency, selectivity, and mechanism of action.

Fluorogenic MMP Enzymatic Assay

This is the primary assay used to determine the IC50 of this compound against various MMPs. The workflow involves measuring the cleavage of a fluorogenic peptide substrate by the recombinant human catalytic domain of the target MMP.

Principle: The assay utilizes a substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, where the fluorescence of the Mca (methoxycoumarin) group is quenched by the Dpa (dinitrophenyl) group. Upon enzymatic cleavage of the peptide bond between Gly and Leu by an active MMP, the Mca is separated from the Dpa, resulting in a quantifiable increase in fluorescence intensity.

Detailed Protocol:

-

Enzyme Activation: Recombinant human pro-MMPs are activated. For instance, pro-MMP-13 is typically activated by incubation with APMA (4-aminophenylmercuric acetate).

-

Inhibitor Preparation: this compound is serially diluted in assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5) to create a range of concentrations.

-

Assay Reaction:

-

Activated MMP enzyme is pre-incubated with varying concentrations of this compound or vehicle control (DMSO) in a 96-well plate for a defined period (e.g., 30 minutes) at room temperature.

-

The reaction is initiated by adding the fluorogenic peptide substrate.

-

-

Signal Detection: The increase in fluorescence is monitored continuously using a fluorescence plate reader at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., 325 nm/395 nm for Mca).

-

Data Analysis: The initial reaction rates (slopes of fluorescence vs. time) are calculated. The percent inhibition at each concentration of this compound is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for IC50 determination using a fluorogenic enzymatic assay.

Cell-Based Assays

To assess the activity of this compound in a more physiologically relevant context, cell-based assays are employed. These typically involve using cartilage explants or cultured chondrocytes stimulated to produce MMP-13.

Principle: Cells (e.g., human chondrocytes) are stimulated with a pro-inflammatory cytokine like Interleukin-1β (IL-1β) or Oncostatin M (OSM) to induce the expression and secretion of MMP-13. The ability of this compound to inhibit the degradation of key extracellular matrix (ECM) components, such as collagen type II, is then measured.

Methodology Outline:

-

Cell Culture: Primary chondrocytes or cartilage explants are cultured.

-

Stimulation & Inhibition: Cultures are treated with a cytokine stimulant (e.g., IL-1β) in the presence of varying concentrations of this compound.

-

Endpoint Measurement: After an incubation period (e.g., 48-72 hours), the supernatant is collected and analyzed for markers of collagen degradation (e.g., C2C epitope via ELISA), or the remaining collagen in the cartilage matrix is quantified.

Mechanism of Action & Signaling Pathway

MMP-13 is a key enzyme in the pathogenesis of osteoarthritis, where it is primarily responsible for the cleavage of type II collagen, the main structural component of articular cartilage. The expression of MMP-13 is upregulated by pro-inflammatory cytokines, which activate intracellular signaling cascades leading to increased gene transcription.

This compound acts as a direct, competitive inhibitor that binds to the active site of the MMP-13 enzyme, preventing it from cleaving its natural substrates. This action directly halts the degradation of the cartilage matrix at the final enzymatic step.

Caption: Pathological role of MMP-13 in cartilage and the inhibitory action of this compound.

The diagram above illustrates how pro-inflammatory signals lead to the production of active MMP-13, which in turn degrades collagen. This compound directly blocks the active MMP-13 enzyme, thereby protecting the cartilage matrix from destruction. This targeted intervention at a key pathological node underscores the therapeutic potential of selective MMP-13 inhibitors.

Caption: Logical diagram illustrating the selective inhibition profile of this compound.

The Discovery and Synthesis of ZK-261991: A VEGFR Tyrosine Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ZK-261991, a potent, orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. This compound has demonstrated significant activity in preclinical models of angiogenesis and lymphangiogenesis, highlighting its potential as a therapeutic agent in oncology and ophthalmology.

Introduction

This compound, also known as ZK-991, is a small molecule inhibitor primarily targeting VEGFR-2, a key mediator of pathological angiogenesis. The compound also exhibits inhibitory activity against VEGFR-3 and c-Kit, suggesting a broader mechanism of action that could be beneficial in various disease contexts. This document details the synthetic route to this compound, its in vitro and in vivo biological activities, and the experimental protocols utilized for its characterization.

Synthesis of this compound

The chemical name for this compound is N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(2-(1-methylpiperidin-4-yl)ethoxy)quinazolin-4-amine. While a specific, detailed, step-by-step synthesis of this compound is not publicly available in the searched literature, the synthesis of structurally related benzofuran-2-carboxylic acid derivatives and other quinazoline-based kinase inhibitors has been described. These methods provide a likely synthetic strategy.

The core of this compound is a quinazoline ring system, which is a common scaffold in kinase inhibitors. The synthesis would likely involve the construction of this core, followed by the addition of the side chains at the 6 and 7 positions and the final coupling with the 4-bromo-2-fluoroaniline moiety.

General synthetic approaches for similar compounds often involve:

-

Perkin Rearrangement: This method is used for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins, which can be valuable precursors.

-

C-H Arylation and Transamidation: These modern coupling techniques allow for the efficient formation of complex benzofuran derivatives.

-

One-Pot Reactions: Facile and inexpensive one-pot reactions have been developed for the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing efficient assembly of related heterocyclic systems.

A plausible synthetic workflow for this compound is depicted below.

Caption: Plausible synthetic workflow for this compound.

Biological Activity

This compound is a potent inhibitor of key tyrosine kinases involved in angiogenesis and lymphangiogenesis. Its biological activity has been characterized in a range of in vitro and in vivo assays.

In Vitro Activity

The inhibitory activity of this compound against various kinases is summarized in the table below.

| Target | IC50 (nM) | Assay Type | Reference |

| VEGFR-2 | 5 | Tyrosine Kinase Assay | |

| VEGFR-2 (Cellular) | 2 | Receptor Autophosphorylation | |

| VEGFR-3 | 20 | Receptor Autophosphorylation |

In Vivo Activity

The in vivo efficacy of this compound has been demonstrated in a murine model of inflammatory corneal neovascularization.

| Animal Model | Treatment | Outcome | Reference |

| Murine Corneal Neovascularization | 50 mg/kg, orally, twice daily (as ZK991) | - 53% reduction in hemangiogenesis- 71% reduction in lymphangiogenesis- Significantly improved graft survival |

Signaling Pathway

This compound exerts its biological effects by inhibiting the VEGFR signaling pathway. Upon binding of VEGF to its receptor, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. By blocking the initial autophosphorylation step, this compound effectively shuts down this entire cascade.

Caption: Inhibition of the VEGFR signaling pathway by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A typical in vitro kinase assay to determine the IC50 value of an inhibitor like this compound would involve the following steps:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, inhibitor (this compound), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. A dilution series of this compound is prepared. b. The kinase, substrate, and inhibitor are incubated together in the assay buffer. c. The reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). e. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

-

Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Corneal Neovascularization Assay

The murine model of inflammatory corneal neovascularization is a standard method to assess the anti-angiogenic and anti-lymphangiogenic effects of a compound in vivo.

-

Animals: Adult mice (e.g., BALB/c) are used.

-

Procedure: a. Mice are anesthetized. b. Three 11-0 nylon sutures are placed intrastromally in the cornea of one eye. c. Animals are randomly assigned to a treatment group (e.g., this compound, 50 mg/kg, orally, twice daily) or a vehicle control group. d. Treatment is administered for a defined period (e.g., 14 days). e. At the end of the treatment period, the animals are euthanized, and the corneas are excised.

-

Analysis: a. The corneas are stained with specific markers for blood vessels (e.g., CD31) and lymphatic vessels (e.g., LYVE-1). b. The area of neovascularization is quantified using microscopy and image analysis software.

-

Statistical Analysis: The mean area of neovascularization in the treatment group is compared to the control group using an appropriate statistical test (e.g., t-test).

Caption: Experimental workflow for the in vivo corneal neovascularization assay.

Conclusion

This compound is a potent, orally available inhibitor of VEGFR tyrosine kinases with demonstrated efficacy in preclinical models of angiogenesis and lymphangiogenesis. Its well-defined mechanism of action and significant in vivo activity make it a compelling candidate for further investigation in therapeutic areas where pathological vessel growth is a key driver of disease. The synthetic strategies and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals working on similar targeted therapies.

ZK-261991: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-261991 is an orally active small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. By targeting VEGFRs, particularly VEGFR-2, this compound disrupts the signaling pathways crucial for angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis. This document provides a comprehensive technical guide to the available pharmacokinetic and pharmacodynamic properties of this compound, including detailed experimental protocols and a visual representation of its mechanism of action.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of VEGFR-2 and VEGFR-3, leading to the suppression of angiogenesis.

In Vitro Potency

The inhibitory activity of this compound has been quantified through various in vitro assays.

| Target | Assay Type | IC50 (nM) |

| VEGFR-2 | Tyrosine Kinase Assay | 5[1][] |

| VEGFR-2 (KDR-PAECs) | Cellular Receptor Autophosphorylation | 2[1] |

| VEGFR-3 | Cellular Receptor Autophosphorylation | 20[1] |

Mechanism of Action

This compound exerts its anti-angiogenic effects by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF. The subsequent downstream signaling cascade, which is crucial for endothelial cell proliferation, migration, and survival, is thereby inhibited.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Pharmacokinetics

As of the latest available data, specific quantitative pharmacokinetic parameters for this compound, such as its half-life, clearance, volume of distribution, and oral bioavailability, have not been publicly disclosed. However, it is described as an "orally active" inhibitor, and in vivo studies in mice have utilized oral administration.[1] For context, other orally administered VEGFR-2 inhibitors investigated in mice have shown oral bioavailabilities ranging from approximately 20% to over 50%.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against VEGFR-2.

Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.

Methodology:

-

Plate Preparation: Recombinant human VEGFR-2 enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are added to the wells of a microtiter plate in a suitable kinase buffer.

-

Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

Reaction Termination: The reaction is stopped by adding a solution containing EDTA or by other appropriate means.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Receptor Autophosphorylation Assay (Generic Protocol)

This protocol describes a general method to assess the ability of a compound to inhibit the autophosphorylation of VEGFR-2 in a cellular context.

Methodology:

-

Cell Culture: Endothelial cells expressing VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or Porcine Aortic Endothelial Cells transfected with KDR - KDR-PAECs) are cultured to near confluence.

-

Serum Starvation: Cells are serum-starved for a period (e.g., 12-24 hours) to reduce basal receptor phosphorylation.

-

Compound Treatment: The cells are pre-incubated with various concentrations of this compound or vehicle control for a defined time.

-

VEGF Stimulation: Cells are stimulated with a specific concentration of VEGF to induce VEGFR-2 autophosphorylation.

-

Cell Lysis: The cells are washed and then lysed to extract cellular proteins.

-

Analysis: The level of phosphorylated VEGFR-2 is determined, typically by Western blotting or ELISA, using an antibody specific for phosphorylated VEGFR-2. The total amount of VEGFR-2 is also measured as a loading control.

-

Data Analysis: The inhibition of VEGFR-2 autophosphorylation at each this compound concentration is quantified, and the IC50 value is calculated.

In Vivo Orthotopic Pancreatic Cancer Resection Mouse Model

This model is used to evaluate the efficacy of adjuvant therapies on the recurrence of pancreatic cancer after surgical removal of the primary tumor.

Caption: Experimental workflow for the orthotopic pancreatic cancer resection mouse model.

Methodology:

-

Cell Preparation: A suspension of human pancreatic cancer cells (e.g., AsPC-1) is prepared.

-

Orthotopic Injection: Immunocompromised mice (e.g., nude mice) are anesthetized. A small abdominal incision is made to expose the pancreas. The cancer cell suspension is then carefully injected into the tail of the pancreas.

-

Tumor Growth: The tumors are allowed to grow for a period, typically around 3 weeks.

-

Surgical Resection: The mice undergo a second surgery where the tumor-bearing portion of the pancreas and the spleen (distal pancreatectomy and splenectomy) are removed.

-

Adjuvant Treatment: Post-surgery, the mice are treated with this compound, administered orally (e.g., by gavage), or a vehicle control. A previously documented study used a dosage of 50 mg/kg, administered orally twice daily.[1]

-

Monitoring: The mice are monitored for signs of tumor recurrence and metastasis, which can be tracked using methods like bioluminescence imaging if the cancer cells are engineered to express luciferase.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the extent of tumor recurrence and metastasis is evaluated through necropsy and histological analysis of relevant tissues.

Conclusion

This compound is a potent inhibitor of VEGFR-2 and VEGFR-3, demonstrating significant anti-angiogenic potential in preclinical models. While detailed pharmacokinetic data remains limited, its oral activity in animal models suggests potential for systemic administration. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar compounds. Future studies disclosing the full pharmacokinetic profile of this compound will be crucial for its continued development and potential clinical translation.

References

The Biological Activity of ZK-261991 in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-261991 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, playing a crucial role in the regulation of angiogenesis and lymphangiogenesis. This technical guide provides an in-depth overview of the biological activity of this compound in various cellular models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to support researchers and drug development professionals in understanding the mechanism of action and potential therapeutic applications of this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The biological efficacy of this compound has been quantified in several key cellular and in vivo assays. The following tables summarize the available quantitative data, providing a clear comparison of its inhibitory activities.

| Target/Process | Assay Type | Cell Line/Model | IC50 / Effect | Reference |

| VEGFR-2 Phosphorylation | Kinase Inhibition Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5 nmol/L | [1] |

| Endothelial Cell Proliferation | Proliferation Assay (VEGF-stimulated) | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.4 nmol/L | [1] |

| Lymphatic Endothelial Cell Proliferation | BrdU Proliferation ELISA | Lymphatic Endothelial Cells (LECs) | Dose-dependent inhibition (P < 0.001) | [2] |

| Hemangiogenesis (in vivo) | Corneal Suture Model | Mouse | 53% reduction (P < 0.001) | [2] |

| Lymphangiogenesis (in vivo) | Corneal Suture Model | Mouse | 71% reduction (P < 0.001) | [2] |

Note: The IC50 values for VEGFR-2 phosphorylation and HUVEC proliferation are based on data for AZD2171, a compound with concordant activity to this compound, as specific nanomolar IC50 values for this compound in these assays were not available in the reviewed literature.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the phosphorylation of VEGFR-2 and VEGFR-3, thereby blocking the downstream signaling cascades that mediate angiogenesis and lymphangiogenesis. The primary pathways affected are the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which regulate endothelial cell proliferation, survival, migration, and permeability.

Caption: VEGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Endothelial Cell Proliferation Assay (BrdU ELISA)

This assay quantifies the proliferation of endothelial cells in response to treatment with this compound.

a. Cell Culture and Treatment:

-

Seed Lymphatic Endothelial Cells (LECs) in 96-well plates at a density of 5 x 10³ cells/well in their appropriate growth medium.

-

Allow cells to adhere and grow for 24 hours.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Treat the cells with varying concentrations of this compound or vehicle control in the presence of a pro-proliferative stimulus (e.g., VEGF).

-

Incubate for 24-48 hours.

b. BrdU Labeling and Detection:

-

Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

-

Fix the cells and denature the DNA using a fixing/denaturing solution.

-

Add an anti-BrdU antibody conjugated to a peroxidase enzyme and incubate.

-

Wash the wells and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

c. Data Analysis:

-

Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Caption: Experimental Workflow for BrdU Proliferation Assay.

In Vitro Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

a. Preparation of Matrigel Matrix:

-

Thaw Matrigel on ice and dilute with cold serum-free medium.

-

Coat the wells of a 96-well plate with the Matrigel solution and allow it to solidify at 37°C for 30-60 minutes.

b. Cell Seeding and Treatment:

-

Harvest endothelial cells (e.g., HUVECs) and resuspend them in a small volume of medium containing varying concentrations of this compound or vehicle control.

-

Seed the cell suspension onto the solidified Matrigel.

c. Incubation and Visualization:

-

Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

-

Visualize the formation of tube-like structures using a phase-contrast microscope.

-

For quantification, stain the cells with a fluorescent dye (e.g., Calcein AM) and capture images.

d. Data Analysis:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Express the results as a percentage of the vehicle-treated control.

Caption: Experimental Workflow for In Vitro Tube Formation Assay.

Conclusion

This compound is a potent inhibitor of VEGFR signaling, demonstrating significant anti-angiogenic and anti-lymphangiogenic activity in cellular and in vivo models. Its ability to inhibit endothelial cell proliferation and tube formation underscores its potential as a therapeutic agent in diseases characterized by pathological neovascularization. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds. Further studies are warranted to fully elucidate its dose-response relationships in a wider range of cellular contexts and to explore its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: ZK-261991 in a Corneal Neovascularization Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corneal neovascularization (CNV) is the pathological growth of new blood vessels from the limbal vasculature into the normally avascular cornea, leading to a loss of transparency and potentially significant vision impairment. This process is driven by a disequilibrium between angiogenic and anti-angiogenic factors. Key mediators of CNV include vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (FGF-2), which stimulate the proliferation and migration of endothelial cells.

Integrins, particularly the αvβ3 and αvβ5 vitronectin receptors expressed on the surface of activated endothelial cells, play a crucial role in mediating the angiogenic signals of VEGF and FGF-2. ZK-261991 is a potent and selective non-peptide antagonist of the αv-integrins. By blocking these receptors, this compound inhibits the adhesion, migration, and proliferation of endothelial cells, thereby preventing the formation of new blood vessels. These application notes provide a detailed protocol for utilizing this compound in a well-established rabbit model of growth factor-induced corneal neovascularization.

Signaling Pathway of Corneal Neovascularization and this compound Inhibition

The following diagram illustrates the signaling pathway involved in FGF-2 and VEGF-induced corneal neovascularization and the inhibitory action of this compound.

Caption: this compound inhibits angiogenesis by blocking αvβ3 and αvβ5 integrin signaling.

Experimental Protocols

This section details the in vivo protocol for evaluating the anti-angiogenic efficacy of this compound in a growth factor-induced corneal neovascularization model in rabbits.

Animal Model: FGF-2 and VEGF-Induced Corneal Neovascularization in Rabbits

This is a widely used and reproducible model for studying corneal angiogenesis.

Materials:

-

New Zealand White rabbits (2-2.5 kg)

-

Hydron (poly-HEMA) pellets containing recombinant human FGF-2 or VEGF

-

Surgical microscope

-

Slit-lamp biomicroscope

-

Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

-

Surgical instruments (forceps, scissors, speculum)

-

This compound ophthalmic solution (e.g., 1% and 3% in a suitable vehicle)

-

Vehicle control solution

-

Calipers

Workflow:

Application Notes and Protocols: ZK-261991 Administration in Pancreatic Cancer Xenografts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the administration of ZK-261991, a potent VEGFR inhibitor, in preclinical pancreatic cancer xenograft models. The information is compiled from published research to guide the design and execution of similar studies.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains a highly lethal malignancy with limited effective therapeutic options. The tumor microenvironment, characterized by dense stroma and robust angiogenesis, plays a crucial role in tumor progression and therapeutic resistance. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis. This compound is a selective and orally available VEGFR kinase inhibitor that has shown potential in preclinical models of pancreatic cancer by targeting this critical pathway. This document outlines the administration of this compound in an orthotopic pancreatic cancer xenograft resection model, providing valuable data and methodologies for researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study evaluating the efficacy of this compound in a nude mouse orthotopic pancreatic cancer resection model using HPAF-2 and AsPC-1 human pancreatic cancer cell lines.

Table 1: Survival Analysis of this compound Treatment in Pancreatic Cancer Xenografts

| Cell Line | Treatment Group | Median Survival (days) | 95% Confidence Interval | p-value |

| HPAF-2 | This compound (50 mg/kg) | 83.8 | 73.9 - 93.6 | 0.006 |

| HPAF-2 | Placebo | 60.9 | 48.9 - 73.0 | |

| AsPC-1 | This compound (50 mg/kg) | 75.8 | 59.7 - 91.9 | Not Significant |

| AsPC-1 | Placebo | 65.7 | 51.6 - 79.7 |

Data extracted from a study by Joensson et al., Langenbecks Arch Surg, 2011.[1]

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the VEGFR signaling pathway, which is crucial for angiogenesis. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

References

Application Notes and Protocols: ZK-261991 for the Inhibition of Lymphangiogenesis

These application notes provide detailed information and protocols for the use of ZK-261991, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), in studies of lymphangiogenesis. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is the orally bioavailable prodrug of ZK-222584, a highly specific tyrosine kinase inhibitor of VEGFR-3. The VEGFR-3 signaling pathway is a critical regulator of lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones. Dysregulated lymphangiogenesis is implicated in various pathological processes, including tumor metastasis and lymphedema. This compound serves as a valuable tool for investigating the role of VEGFR-3 in these processes and for the preclinical evaluation of anti-lymphangiogenic therapies.

Mechanism of Action

This compound is rapidly converted to its active form, ZK-222584, in vivo. ZK-222584 competitively inhibits the ATP binding site of the VEGFR-3 tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of VEGFR-3 signaling in lymphatic endothelial cells (LECs) leads to the inhibition of LEC proliferation, migration, and tube formation, ultimately suppressing lymphangiogenesis.

Data Presentation

In Vitro Efficacy of ZK-222584

| Cell Line | Assay Type | IC50 (nM) | Reference |

| Human Dermal Lymphatic Endothelial Cells (HDLECs) | VEGF-C stimulated proliferation | 30 | Stoelting et al., 2003 |

| Porcine Aortic Endothelial Cells (PAE) expressing human VEGFR-3 | VEGF-C stimulated proliferation | 20 | Stoelting et al., 2003 |

| Ba/F3 cells expressing human VEGFR-3 | IL-3 independent proliferation | 10 | Stoelting et al., 2003 |

In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage | Effect | Reference |

| Nude Mice | A431 human squamous cell carcinoma xenograft | 100 mg/kg/day (oral) | Significant reduction in peritumoral lymphatic vessel density | Stoelting et al., 2003 |

| Nude Mice | A431 human squamous cell carcinoma xenograft | 100 mg/kg/day (oral) | Inhibition of lymph node metastasis | Stoelting et al., 2003 |

Signaling Pathway

Application Notes and Protocols: Western Blot Analysis of ZK-261991 on VEGFR Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[1][2][3] Dysregulation of this pathway is a hallmark of several pathologies, particularly cancer, where it plays a crucial role in tumor growth and metastasis.[3][4] The VEGF family of ligands, upon binding to VEGFRs, which are receptor tyrosine kinases, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][2][6]

VEGFR-2, also known as KDR or Flk-1, is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[1][4] Consequently, it has emerged as a key target for anti-angiogenic therapies. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the VEGFR-2 kinase domain have been developed to block its activation and downstream signaling.

ZK-261991 is a potent and orally active inhibitor of VEGFR tyrosine kinases, with a reported IC50 of 5 nM for VEGFR-2.[7] This document provides detailed application notes and protocols for the analysis of this compound's inhibitory effect on VEGFR phosphorylation using western blotting, a fundamental technique for characterizing the efficacy and mechanism of action of such inhibitors.

Principle of the Assay

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[8] To assess the effect of this compound on VEGFR phosphorylation, cells expressing VEGFR-2 (e.g., human umbilical vein endothelial cells - HUVECs) are stimulated with VEGF in the presence or absence of the inhibitor. Following treatment, total cell lysates are prepared and subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.

The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is subsequently incubated with a primary antibody specific for the phosphorylated form of VEGFR-2 (p-VEGFR-2). A second primary antibody that recognizes the total VEGFR-2 protein is used on a parallel blot or after stripping the first antibody to serve as a loading control. An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody is then used to bind to the primary antibodies. Finally, a chemiluminescent substrate is added, which reacts with HRP to produce light that can be captured on X-ray film or with a digital imaging system. The intensity of the bands corresponding to p-VEGFR-2 and total VEGFR-2 can be quantified using densitometry software, allowing for the determination of the inhibitory effect of this compound on VEGFR-2 phosphorylation.

Data Presentation

The following table represents hypothetical quantitative data illustrating the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound. The data is derived from densitometric analysis of western blot bands, where the ratio of phosphorylated VEGFR-2 to total VEGFR-2 is normalized to the VEGF-stimulated control.

| Treatment Group | This compound Concentration (nM) | VEGF (50 ng/mL) | Normalized p-VEGFR-2 / Total VEGFR-2 Ratio (Mean ± SD) | % Inhibition of Phosphorylation |

| Untreated Control | 0 | - | 0.05 ± 0.02 | N/A |

| VEGF Control | 0 | + | 1.00 ± 0.10 | 0% |

| This compound | 1 | + | 0.75 ± 0.08 | 25% |

| This compound | 5 | + | 0.48 ± 0.06 | 52% |

| This compound | 10 | + | 0.23 ± 0.04 | 77% |

| This compound | 50 | + | 0.08 ± 0.03 | 92% |

| This compound | 100 | + | 0.04 ± 0.02 | 96% |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of VEGFR phosphorylation.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells expressing VEGFR-2.

-

Cell Culture Medium: Endothelial Growth Medium (EGM-2) supplemented with growth factors.

-

Starvation Medium: Endothelial Basal Medium (EBM-2) with 0.5% Fetal Bovine Serum (FBS).

-

Recombinant Human VEGF-A (VEGF165): R&D Systems or equivalent.

-

This compound: MedchemExpress or other supplier.[7] Prepare a stock solution in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: BCA Protein Assay Kit (Thermo Fisher Scientific).

-

SDS-PAGE Gels: Precast 4-12% Bis-Tris gels (Invitrogen) or hand-casted gels.

-

Transfer Membrane: Nitrocellulose or PVDF membranes (0.45 µm pore size).

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-VEGFR-2 (Tyr1175) antibody.

-

Rabbit anti-total VEGFR-2 antibody.

-

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

Chemiluminescent Substrate: ECL Western Blotting Substrate (Thermo Fisher Scientific).

-

Wash Buffer: TBST.

Procedure

1. Cell Culture and Treatment

-

Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO2.

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Prior to treatment, starve the cells by replacing the growth medium with EBM-2 containing 0.5% FBS for 4-6 hours.

-

Prepare serial dilutions of this compound in starvation medium.

-

Pre-incubate the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes at 37°C. An unstimulated control (no VEGF) should also be included.

2. Cell Lysis and Protein Quantification

-

After stimulation, place the plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (total cell lysate) to fresh tubes.

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

Load 20-30 µg of total protein per lane onto a 4-12% SDS-PAGE gel. Include a pre-stained protein ladder.

-

Run the gel at 120-150V until the dye front reaches the bottom.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Immunodetection

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against phospho-VEGFR-2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

For total VEGFR-2 detection, the membrane can be stripped of the phospho-antibody and re-probed with the total VEGFR-2 antibody, following the same immunodetection steps. Alternatively, a parallel gel can be run and blotted for total VEGFR-2.

5. Data Analysis

-

Quantify the band intensities for both p-VEGFR-2 and total VEGFR-2 using densitometry software (e.g., ImageJ).

-

Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal for each sample to account for any variations in protein loading.

-

Express the results as a percentage of the VEGF-stimulated control (vehicle-treated) to determine the inhibitory effect of this compound at different concentrations.

Troubleshooting

-

No or weak signal:

-

Ensure efficient protein transfer.

-

Check antibody concentrations and incubation times.

-

Confirm that the cells were properly stimulated with active VEGF.

-

Verify the activity of the HRP enzyme and the chemiluminescent substrate.

-

-

High background:

-

Increase the duration and number of wash steps.

-

Optimize the blocking conditions (time and blocking agent).

-

Use a lower concentration of the primary or secondary antibody.

-

-

Non-specific bands:

-

Ensure the specificity of the primary antibody.

-

Increase the stringency of the washing buffer (e.g., higher Tween-20 concentration).

-

By following these detailed protocols and application notes, researchers can effectively utilize western blotting to investigate the inhibitory effects of this compound on VEGFR phosphorylation, providing valuable insights into its mechanism of action and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]

- 3. Endothelial USP11 drives VEGFR2 signaling and angiogenesis via PRDX2/c-MYC axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Immunohistochemistry Staining with ZK-261991 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing immunohistochemistry (IHC) to study the effects of ZK-261991, a potent VEGFR tyrosine kinase inhibitor. The protocols detailed below are designed for assessing the impact of this compound on angiogenesis, lymphangiogenesis, and downstream signaling pathways in tissue samples, with a particular focus on a corneal neovascularization model.

Introduction to this compound

This compound is an orally active tyrosine kinase inhibitor with a high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), exhibiting an IC50 of 5 nM.[1] It also demonstrates inhibitory activity against VEGFR-3. By blocking the autophosphorylation of these receptors, this compound effectively inhibits downstream signaling cascades that are crucial for the proliferation, migration, and survival of endothelial cells. This mechanism of action makes this compound a potent inhibitor of both hemangiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).

Rationale for Immunohistochemical Analysis

Immunohistochemistry is an invaluable technique for visualizing and quantifying the cellular and molecular effects of this compound treatment in the context of tissue architecture. This method allows for the assessment of:

-

Target Engagement: Evaluating the phosphorylation status of VEGFR2 to confirm the inhibitory effect of this compound.

-

Biological Response: Quantifying the reduction in blood and lymphatic vessel density as a direct consequence of VEGFR inhibition.

-

Downstream Signaling: Investigating the modulation of intracellular signaling pathways, such as the cAMP/PKA and MEK/ERK pathways, which are known to crosstalk with VEGFR signaling.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effect of this compound and other VEGFR inhibitors on corneal neovascularization.

Table 1: Effect of this compound on Corneal Hemangiogenesis and Lymphangiogenesis

| Treatment Group | Dosage | Hemangiogenesis Reduction (%) | Lymphangiogenesis Reduction (%) | Reference |

| This compound | 50 mg/kg, orally, twice daily | 53% | 71% | |

| Vehicle Control | - | 0% | 0% |

Table 2: Immunohistochemical Markers for Assessing this compound Efficacy

| Marker | Target | Cellular Localization | Expected Change with this compound |

| CD31 (PECAM-1) | Pan-endothelial cells | Cell membrane | Decreased vessel density |

| LYVE-1 | Lymphatic endothelial cells | Cell membrane | Decreased lymphatic vessel density |

| VEGFR-3 | Lymphatic endothelial cells | Cell membrane | - |

| Podoplanin | Lymphatic endothelial cells | Cell membrane | Decreased lymphatic vessel density |

| Prox1 | Lymphatic endothelial cell nucleus | Nucleus | Decreased number of positive nuclei |

| Phospho-ERK1/2 | Activated MEK/ERK pathway | Nucleus, Cytoplasm | Decreased phosphorylation |

| Phospho-CREB | Activated PKA pathway | Nucleus | Decreased phosphorylation |

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and the general experimental workflow for its assessment using immunohistochemistry.

Experimental Protocols

The following are detailed protocols for immunohistochemical staining of corneal whole mounts to assess the effects of this compound treatment.

Protocol 1: Staining for Angiogenesis and Lymphangiogenesis Markers (CD31 and LYVE-1)

This protocol is adapted from procedures used in corneal neovascularization studies.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.5% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20

-

Primary Antibodies:

-

Rat anti-mouse CD31 (PECAM-1)

-

Rabbit anti-mouse LYVE-1

-

-

Secondary Antibodies:

-

Goat anti-rat IgG, Alexa Fluor 488

-

Goat anti-rabbit IgG, Alexa Fluor 594

-

-

Mounting Medium with DAPI

-

Microscope slides and coverslips

Procedure:

-

Tissue Harvest and Fixation:

-

Euthanize mice according to approved institutional protocols.

-

Enucleate the eyes and place them in ice-cold PBS.

-

Under a dissecting microscope, carefully dissect the corneas.

-

Fix the corneas in 4% PFA for 1 hour at room temperature.

-

-

Washing:

-

Wash the corneas three times for 10 minutes each in PBS.

-

-

Permeabilization:

-

Incubate the corneas in Permeabilization Buffer for 30 minutes at room temperature.

-

-

Blocking:

-

Incubate the corneas in Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-CD31 and anti-LYVE-1) to their optimal concentration in Blocking Buffer.

-

Incubate the corneas in the primary antibody solution overnight at 4°C on a gentle shaker.

-

-

Washing:

-

Wash the corneas three times for 15 minutes each in PBS with 0.1% Tween 20.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer.

-

Incubate the corneas in the secondary antibody solution for 2 hours at room temperature, protected from light.

-

-

Washing:

-

Wash the corneas three times for 15 minutes each in PBS with 0.1% Tween 20, protected from light.

-

-

Mounting:

-

Make four radial incisions in the cornea to allow it to be flattened.

-

Carefully mount the cornea on a microscope slide with the endothelial side up.

-

Add a drop of mounting medium with DAPI and apply a coverslip.

-

Seal the coverslip with nail polish.

-

-

Imaging and Quantification:

-

Image the stained corneas using a fluorescence or confocal microscope.

-

Quantify the area of CD31 and LYVE-1 positive vessels using image analysis software (e.g., ImageJ/Fiji). The neovascularized area can be expressed as a percentage of the total corneal area.

-

Protocol 2: Staining for Downstream Signaling Markers (p-ERK and p-CREB)

This protocol is designed to investigate the effects of this compound on the VEGFR2-PKA signaling crosstalk.

Materials:

-